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Introduction

2,4-Diiodooxazole is a halogenated heterocyclic compound belonging to the oxazole family.
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one
nitrogen atom. The presence of two iodine atoms on the oxazole core imparts unique chemical
properties and reactivity, making it a valuable building block in organic synthesis, particularly for
the construction of more complex molecules through cross-coupling reactions. This technical
guide provides a comprehensive overview of the known physical and chemical properties,
synthetic methodologies, and reactivity of 2,4-diiodooxazole, with a focus on its potential
applications in medicinal chemistry and drug development.

Physical and Chemical Properties

Currently, detailed experimental data for all physical and chemical properties of 2,4-
diiodooxazole are not extensively reported in the public domain. However, based on available
information and general principles of organic chemistry, the following properties can be
summarized.

General Properties
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Property Value Source
Molecular Formula CsHI2NO [1112]
Molecular Weight 320.86 g/mol [1]
Appearance Solid [11[2]
Melting Point 98-103 °C [1]

Solubility and Other Properties

Quantitative data on the boiling point, solubility in various organic solvents, and pKa of 2,4-
diiodooxazole are not readily available in the cited literature. However, it is expected to be
soluble in common organic solvents like tetrahydrofuran (THF), diethyl ether, and
dichloromethane, which are often used in its synthesis and subsequent reactions. The
presence of the iodine atoms increases the molecular weight and likely results in a higher
boiling point compared to unsubstituted oxazole.

Synthesis of 2,4-Diiodooxazole

A definitive, detailed experimental protocol for the synthesis of 2,4-diiodooxazole is not
explicitly outlined in the available search results. However, the literature on the synthesis of
halogenated oxazoles provides a strong basis for a potential synthetic route, primarily through
the regioselective iodination of an oxazole precursor.

Proposed Synthetic Pathway: lodination of Oxazole

A plausible method for the synthesis of 2,4-diiodooxazole involves a two-step iodination of
oxazole. This approach is based on the known reactivity of oxazoles, where electrophilic
substitution and metallation-iodination are common strategies for introducing halogen atoms.

A potential synthetic workflow is outlined below:

Strong Base,
then Iodine

lIodine, Base

Oxazole 2-lodooxazole Step 2: lodination at C4 2,4-Diiodooxazole

Step 1: lodination at C2
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Caption: Proposed two-step synthesis of 2,4-diiodooxazole from oxazole.
Experimental Considerations:

o Step 1: Synthesis of 2-lodooxazole: The C2 position of the oxazole ring is the most acidic
and therefore the most susceptible to deprotonation and subsequent reaction with an
electrophile. Treatment of oxazole with a suitable base followed by the addition of an iodine
source (e.g., I2) would likely yield 2-iodooxazole.

o Step 2: Synthesis of 2,4-Diiodooxazole: The introduction of the second iodine atom at the
C4 position can be more challenging. A common strategy for the functionalization of the C4
position of oxazoles involves the use of 2-lithiooxazoles. In this approach, a 2-substituted
oxazole is treated with a strong base to generate a lithiated intermediate, which can then
direct substitution to the C4 position. A study by Vedejs and Luchetta describes a method for
the iodination of oxazoles at the C4 position via 2-lithiooxazoles, which could be adapted for
the synthesis of 2,4-diiodooxazole from a suitable 2-iodooxazole precursor.[3][4]

Spectroscopic Data

Specific, experimentally determined spectroscopic data for 2,4-diiodooxazole, including *H
NMR, 8C NMR, mass spectrometry, and IR spectroscopy, are not available in the reviewed
literature. However, based on the known spectra of related oxazole derivatives and general
spectroscopic principles, the expected spectral characteristics can be predicted.

Predicted *H NMR Spectrum

The *H NMR spectrum of 2,4-diiodooxazole is expected to be simple, showing a single signal
for the proton at the C5 position. The chemical shift of this proton would be influenced by the
electron-withdrawing effects of the adjacent oxygen atom and the iodine atom at C4.

Predicted *C NMR Spectrum

The 3C NMR spectrum should display three distinct signals corresponding to the three carbon
atoms of the oxazole ring (C2, C4, and C5). The chemical shifts of C2 and C4 will be
significantly affected by the attached iodine atoms, likely appearing at lower field strengths.
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Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak [M]* for 2,4-diiodooxazole would be expected at
m/z 321. The fragmentation pattern would likely involve the loss of iodine atoms and cleavage

of the oxazole ring.[5]

Predicted IR Spectrum

The IR spectrum would be expected to show characteristic absorption bands for the C-H
stretching of the lone aromatic proton, as well as C=N and C-O stretching vibrations
characteristic of the oxazole ring.[6]

Chemical Reactivity

The reactivity of 2,4-diiodooxazole is dominated by the presence of the two carbon-iodine
bonds, making it a valuable substrate for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A significant application of 2,4-diiodooxazole is in palladium-catalyzed Suzuki-Miyaura cross-
coupling reactions. This reaction allows for the selective formation of carbon-carbon bonds at
the C2 and C4 positions. Research by Bach and coworkers has demonstrated the
regioselective cross-coupling of 2,4-dihalooxazoles.[4] Typically, the C2 position is more
reactive towards oxidative addition of the palladium catalyst, allowing for sequential and site-
selective functionalization. This makes 2,4-diiodooxazole a versatile building block for the
synthesis of trisubstituted oxazoles and more complex polyoxazole structures.[4]

A generalized workflow for a sequential Suzuki-Miyaura coupling is depicted below:

2,4-Diiodooxazole ArB(OH)z, Pd catalyst Suzulz;thL;))hng 1 4-lodo-2-aryloxazole ArB(OH)z, Pd catalyst Suzuk(;th\i[))hng 2 2,4-Diaryloxazole

Click to download full resolution via product page

Caption: Sequential Suzuki-Miyaura cross-coupling of 2,4-diiodooxazole.
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Experimental Protocol for Suzuki-Miyaura Coupling (General):
A general procedure for a Suzuki-Miyaura reaction involves the following steps:

o Areaction vessel is charged with the aryl halide (e.qg., 2,4-diiodooxazole), a boronic acid or
ester, a palladium catalyst (e.g., Pd(PPhs)4 or Pd(OAc)z with a phosphine ligand), and a
base (e.g., K2COs, Cs2CO0s).

e An appropriate solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

e The reaction mixture is heated, typically under an inert atmosphere, until the starting material
is consumed (monitored by TLC or GC-MS).

e Upon completion, the reaction is worked up by extraction and purified by column
chromatography.

Applications in Drug Development

While there is no specific information on the biological activity of 2,4-diiodooxazole itself, the
oxazole scaffold is a common motif in many biologically active compounds and approved
drugs. Oxazole derivatives have been shown to exhibit a wide range of pharmacological
activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7][8][9]

The ability to functionalize 2,4-diiodooxazole at two distinct positions through cross-coupling
reactions makes it a valuable tool for generating libraries of diverse oxazole-containing
compounds for drug discovery screening. The introduction of various aryl and heteroaryl
groups can modulate the biological activity and pharmacokinetic properties of the resulting
molecules.

Potential Signaling Pathways:

The biological targets of oxazole-containing drugs are diverse and depend on the overall
structure of the molecule. For example, some oxazole derivatives have been shown to act as
inhibitors of enzymes such as cyclooxygenase (COX), protein kinases, and topoisomerases.[1]
[7] The development of novel 2,4-disubstituted oxazoles derived from 2,4-diiodooxazole could
lead to the discovery of new modulators of these or other signaling pathways.
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Safety Information

2,4-Diiodooxazole is classified as an eye irritant.[1] Standard laboratory safety precautions,
including the use of personal protective equipment such as safety glasses, gloves, and a lab
coat, should be followed when handling this compound. Work should be conducted in a well-
ventilated fume hood.

Conclusion

2,4-Diiodooxazole is a valuable and versatile building block in organic synthesis, particularly
for the construction of complex, substituted oxazoles. While detailed information on its physical
properties and a specific, optimized synthesis protocol are not yet fully available in the public
domain, its reactivity in Suzuki-Miyaura cross-coupling reactions is a key feature that enables
its use in the development of novel compounds with potential applications in medicinal
chemistry. Further research into the synthesis, properties, and biological activity of 2,4-
diiodooxazole and its derivatives is warranted to fully explore its potential in drug discovery
and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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